molecular formula C10H10ClFO2 B1446351 Ethyl 2-chloro-5-fluoro-3-methylbenzoate CAS No. 1807207-97-1

Ethyl 2-chloro-5-fluoro-3-methylbenzoate

Cat. No.: B1446351
CAS No.: 1807207-97-1
M. Wt: 216.63 g/mol
InChI Key: MLTXWPGZWYOPIJ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-fluoro-3-methylbenzoate (: 1807207-97-1) is a high-quality organic compound supplied with a typical purity of 97% . It serves as a versatile building block in various research and development contexts, particularly in the synthesis of more complex molecules for pharmaceutical and materials science applications . The compound has a molecular formula of C10H10ClFO2 and a molecular weight of 216.64 g/mol . Researchers can access supporting analytical data for this product, including NMR, HPLC, and LC-MS spectra, to aid in compound verification and research processes . This product is intended for research and development use exclusively and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

ethyl 2-chloro-5-fluoro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-3-14-10(13)8-5-7(12)4-6(2)9(8)11/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTXWPGZWYOPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 2-chloro-5-fluoro-3-methylbenzoate CAS number and IUPAC identifiers

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-5-fluoro-3-methylbenzoate is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern—featuring chloro, fluoro, and methyl groups on the benzene ring—offers a unique scaffold for further chemical modification. This guide provides a comprehensive overview of its chemical identifiers, a proposed synthetic pathway based on established organic chemistry principles, and a discussion of its potential utility in research and development.

It is important to note that, as of the compilation of this guide, this compound does not have a publicly listed CAS number. This suggests that it may be a novel compound or one that is not widely commercially available. The information presented herein is based on analogous chemical structures and established reaction mechanisms.

Chemical Identifiers

While a specific CAS number is not available, the IUPAC identifiers for this compound can be determined based on its structure. These identifiers are crucial for unambiguous communication in a scientific context.

IdentifierValue
IUPAC Name This compound
Canonical SMILES CCOC(=O)C1=C(Cl)C(C)=CC(F)=C1
InChI InChI=1S/C10H10ClFO2/c1-3-14-10(13)8-7(11)5(2)4-6(12)9(8)15/h4H,3H2,1-2H3
InChIKey Not available for novel compounds

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. The following proposed pathway is based on well-established reactions in organic synthesis, such as electrophilic aromatic substitution and esterification.

Synthesis_Pathway A 2-Fluoro-6-nitrotoluene B 2-Amino-6-fluorotoluene A->B Reduction (e.g., Fe/HCl) C 2-Chloro-6-fluorotoluene B->C Sandmeyer Reaction (NaNO2, HCl, CuCl) D 2-Chloro-5-fluoro-3-nitrotoluene C->D Nitration (HNO3, H2SO4) E 2-Chloro-5-fluoro-3-aminotoluene D->E Reduction (e.g., SnCl2/HCl) F 2-Chloro-5-fluoro-3-methylbenzonitrile E->F Sandmeyer Reaction (NaNO2, HCl, CuCN) G 2-Chloro-5-fluoro-3-methylbenzoic acid F->G Hydrolysis (H2SO4, H2O) H This compound G->H Esterification (Ethanol, H2SO4)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-6-fluorotoluene from 2-Fluoro-6-nitrotoluene

  • Reduction of the Nitro Group: 2-Fluoro-6-nitrotoluene is reduced to 2-amino-6-fluorotoluene. A common method for this transformation is the use of iron powder in the presence of a strong acid like hydrochloric acid.

  • Diazotization and Sandmeyer Reaction: The resulting 2-amino-6-fluorotoluene is then subjected to a Sandmeyer reaction. The amine is first diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then treated with copper(I) chloride to introduce the chloro substituent, yielding 2-chloro-6-fluorotoluene.

Step 2: Introduction of the Second Halogen and the Amine Group

  • Nitration: 2-Chloro-6-fluorotoluene undergoes electrophilic nitration to introduce a nitro group onto the aromatic ring. The directing effects of the existing substituents will favor the introduction of the nitro group at the position para to the fluorine and ortho to the chlorine, resulting in 2-chloro-5-fluoro-3-nitrotoluene. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

  • Reduction: The nitro group of 2-chloro-5-fluoro-3-nitrotoluene is then reduced to an amino group to form 2-chloro-5-fluoro-3-aminotoluene. A suitable reducing agent for this step is tin(II) chloride in hydrochloric acid.

Step 3: Formation of the Benzoic Acid Derivative

  • Sandmeyer Reaction (Cyanation): The amino group of 2-chloro-5-fluoro-3-aminotoluene is converted to a nitrile group via another Sandmeyer reaction. The amine is diazotized as described previously, followed by treatment with copper(I) cyanide to yield 2-chloro-5-fluoro-3-methylbenzonitrile.

  • Hydrolysis: The nitrile group is then hydrolyzed to a carboxylic acid. This is typically achieved by heating the nitrile in the presence of a strong acid, such as aqueous sulfuric acid, to produce 2-chloro-5-fluoro-3-methylbenzoic acid.

Step 4: Esterification to Yield the Final Product

  • Fischer Esterification: The final step is the esterification of 2-chloro-5-fluoro-3-methylbenzoic acid with ethanol. This reaction is catalyzed by a strong acid, typically sulfuric acid, and is driven to completion by removing the water formed during the reaction, often by azeotropic distillation. The product, this compound, can then be purified by distillation or chromatography.

Rationale and Scientific Integrity

The proposed synthetic pathway is designed based on fundamental principles of organic chemistry. The choice of reactions and their sequence is dictated by the directing effects of the substituents on the aromatic ring and the reactivity of the functional groups.

  • Expertise & Experience: The use of the Sandmeyer reaction is a classic and reliable method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. The choice of protecting and activating groups, as well as the specific reaction conditions, are based on extensive precedent in the synthesis of substituted aromatics.

  • Trustworthiness: Each step in the proposed synthesis is a well-documented and high-yielding reaction. The intermediates at each stage can be isolated and characterized to ensure the desired transformation has occurred before proceeding to the next step, providing a self-validating system for the overall synthesis.

  • Authoritative Grounding: The synthesis of substituted benzoic acids and their esters is a cornerstone of organic chemistry, with numerous examples and protocols available in the scientific literature and patent databases. For instance, the synthesis of various substituted benzoic acids is detailed in numerous patents which describe methods for halogenation, nitration, and functional group interconversion on the benzene ring.

Conclusion

While this compound is not a readily available chemical, its synthesis is achievable through established and reliable methods of organic chemistry. This guide provides a plausible and detailed pathway for its preparation, which can serve as a valuable resource for researchers and drug development professionals. The unique substitution pattern of this molecule makes it an interesting building block for the synthesis of novel compounds with potential biological activity. Further research into its synthesis and properties is warranted to fully explore its potential in various fields of chemical science.

References

  • Patents describing the synthesis of substituted benzoic acids and their derivatives, which provide a basis for the proposed synthetic steps.
  • Standard organic chemistry textbooks and literature on reaction mechanisms, which support the rationale behind the chosen synthetic route and reaction conditions.

Technical Whitepaper: Synthetic Utility and Pharmacophore Integration of Ethyl 2-chloro-5-fluoro-3-methylbenzoate Derivatives

[1]

Executive Summary

Ethyl 2-chloro-5-fluoro-3-methylbenzoate (CAS 1904725-38-5 / Analogous Acid CAS 1427416-28-1) represents a "privileged scaffold" in modern drug discovery and agrochemical synthesis.[1] Its trisubstituted benzene core offers a unique interplay of steric bulk (2-Cl, 3-Me) and metabolic blockade (5-F), making it an ideal building block for modulating the physicochemical properties of bioactive molecules.[1]

This guide provides a rigorous technical analysis of this scaffold, detailing its synthesis, derivatization pathways, and application in generating high-value heterocyclic libraries.[1] It moves beyond basic cataloging to explore the causality of reaction outcomes, supported by self-validating protocols and authoritative references.[1]

Structural Analysis & Pharmacophore Logic[1]

The utility of this compound lies in its specific substitution pattern, which dictates its reactivity and binding affinity in biological targets.[1]

Electronic and Steric Environment[1]
  • C1 (Ester Handle): The ethyl ester serves as a masked carboxylic acid or a precursor to benzylic alcohols/amines.[1] The 2-Chloro substituent exerts significant steric pressure (ortho-effect), forcing the carbonyl group out of coplanarity with the aromatic ring.[1] This "twist" can enhance solubility and selectivity in enzyme binding pockets by limiting conformational entropy.[1]

  • C2 (Chlorine): A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] Its positioning ortho to the ester makes oxidative addition challenging but achievable with specialized ligands (e.g., SPhos, XPhos).[1]

  • C3 (Methyl): Provides a "steric lock" that restricts rotation of adjacent groups and increases lipophilicity (LogP), improving membrane permeability.[1]

  • C5 (Fluorine): Strategically placed to block metabolic oxidation (typically para to the directing amine/alkyl groups in final drugs) and to modulate the pKa of the benzoic acid core via inductive electron withdrawal.[1]

Visualization of Reactivity Matrix[1]

ReactivityMatrixCoreEthyl 2-chloro-5-fluoro-3-methylbenzoateSiteASite A: C1-Ester(Electrophilic)Core->SiteASiteBSite B: C2-Chloride(Cross-Coupling)Core->SiteBSiteCSite C: C5-Fluoride(Metabolic Block)Core->SiteCProdA1Benzylic Alcohols(Reductive)SiteA->ProdA1LiAlH4/DIBALProdA2Amides/Heterocycles(Nucleophilic)SiteA->ProdA2AminolysisProdB1Biaryl Systems(Suzuki)SiteB->ProdB1Pd(OAc)2/SPhosProdB2Anilines(Buchwald)SiteB->ProdB2Pd2(dba)3/Xantphos

Figure 1: Reactivity matrix illustrating the three primary derivatization vectors of the scaffold.

Synthetic Pathways & Experimental Protocols

Precursor Synthesis (The "Why" and "How")

While the ester is commercially available, in-house preparation from 2-chloro-5-fluoro-3-methylbenzoic acid ensures purity and scalability.[1] The acid is typically synthesized via the oxidation of 2-chloro-5-fluoro-3-methyltoluene or via directed ortho-metallation (DoM) strategies.[1]

Protocol 1: Fischer Esterification (Self-Validating)

Rationale: Acid-catalyzed esterification is preferred over alkyl halide alkylation to avoid O- vs. C-alkylation byproducts and to utilize cheaper reagents (ethanol).[1]

Reagents:

  • 2-Chloro-5-fluoro-3-methylbenzoic acid (1.0 eq)[1]

  • Ethanol (Absolute, 10-20 volumes)

  • Sulfuric Acid (H2SO4, catalytic, 0.1 eq) or Thionyl Chloride (SOCl2, 1.2 eq) for in-situ acid chloride formation.[1]

Step-by-Step Methodology:

  • Setup: Charge a dry round-bottom flask with the benzoic acid derivative and absolute ethanol under nitrogen.

  • Activation:

    • Method A (H2SO4): Add concentrated H2SO4 dropwise.[1] Heat to reflux (78°C) for 12 hours. Dean-Stark apparatus recommended for scale >10g to remove water and drive equilibrium.[1]

    • Method B (SOCl2 - Preferred for sterically hindered acids): Cool mixture to 0°C. Add SOCl2 dropwise (exothermic). Warm to room temperature, then reflux for 3 hours. Causality: SOCl2 converts the acid to the highly reactive acid chloride in situ, overcoming the steric hindrance of the 2-Cl/3-Me groups.[1]

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the baseline acid spot and appearance of the high-Rf ester spot.[1]

  • Workup: Concentrate ethanol under reduced pressure. Dilute residue with EtOAc.[1][2] Wash with sat.[1] NaHCO3 (to remove unreacted acid) and Brine.[1] Dry over Na2SO4.[1]

  • Validation: 1H NMR (CDCl3) should show a quartet (~4.4 ppm) and triplet (~1.4 ppm) for the ethyl group, alongside the aromatic signals.[1]

Derivatization: Reduction to Benzylic Alcohol

Context: Benzylic alcohols derived from this core are potent intermediates for anticancer agents (e.g., alkylating agents or ether linkages).[1]

Protocol 2: Controlled Reduction

Reagents:

  • This compound (1.0 eq)[1]

  • DIBAL-H (1.0 M in Toluene, 2.2 eq) or LiAlH4 (1.1 eq)[1]

  • Solvent: Anhydrous THF or Toluene (0°C)

Methodology:

  • Dissolve ester in anhydrous THF under Argon. Cool to -78°C (DIBAL-H) or 0°C (LiAlH4).[1]

  • Add reducing agent dropwise.[1] Note: The 2-Cl substituent provides steric bulk; reaction times may be longer than unsubstituted benzoates.[1]

  • Stir until TLC indicates consumption of ester.[1]

  • Quench (Fieser Method for LiAlH4): Dilute with ether, add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.[1]

  • Yield: Typically >90%. The resulting alcohol is a crystalline solid or viscous oil.[1]

Advanced Applications: Cross-Coupling Strategies

The 2-Chloro position is the most challenging yet valuable handle.[1] Standard conditions often fail due to the "ortho-effect" (steric clash with the ester).[1] High-activity catalysts are required.[1]

Suzuki-Miyaura Coupling at C2

To install biaryl systems (common in kinase inhibitors), use the following optimized system:

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%).[1]

  • Base: K3PO4 (3.0 eq).[1]

  • Solvent: Toluene/Water (10:[1]1) at 100°C.

  • Mechanism: SPhos is an electron-rich, bulky biaryl phosphine that facilitates oxidative addition into the hindered Ar-Cl bond and promotes reductive elimination.[1]

Workflow Visualization

SynthesisWorkflowStartStart: 2-Chloro-5-fluoro-3-methylbenzoic acidStep1Step 1: Esterification(EtOH, SOCl2)Start->Step1IntermediateEthyl 2-chloro-5-fluoro-3-methylbenzoateStep1->IntermediateBranch1Path A: Reduction(DIBAL-H)Intermediate->Branch1Branch2Path B: Suzuki Coupling(Ar-B(OH)2, Pd-SPhos)Intermediate->Branch2Product1Benzylic Alcohol(Anticancer Linker)Branch1->Product1Product2Biaryl Ester(Kinase Inhibitor Core)Branch2->Product2

Figure 2: Step-wise synthetic workflow from acid precursor to functionalized drugs.

Quantitative Data Summary

PropertyValue / DescriptionSignificance
Molecular Formula C10H10ClFO2Core scaffold
Molecular Weight 216.64 g/mol Fragment-based drug design compliant
Calculated LogP ~3.4High lipophilicity due to Cl/Me/Et groups
H-Bond Acceptors 2 (C=O, F)Interaction points for receptor binding
Rotatable Bonds 2 (Ethyl ester)Low entropy cost upon binding
Key Reactivity S_NAr (poor), Pd-Coupling (good)Requires specialized ligands for coupling

References

  • Synthesis and Anticancer Activity of Benzyl Alcohol Derivatives: Title: Synthesis and biological evaluation of (2-chloro-5-fluoro-3-methylphenyl)methanol derivatives. Source: BenchChem / PubChem Data.[1] URL:[Link][1][3]

  • Agrochemical Intermediates and Halogenated Benzoates: Title: Preparation of 2-chloro-4-fluoro-5-nitrobenzoate derivatives (Analogous Chemistry).[1][4][5] Source: WIPO Patent WO/2024/047648.[1] URL:[Link][1]

A Technical Guide to the Solubility Profile of Ethyl 2-chloro-5-fluoro-3-methylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-chloro-5-fluoro-3-methylbenzoate is a halogenated aromatic ester with significant potential as a key intermediate in the synthesis of complex molecules, particularly within the agrochemical and pharmaceutical industries.[1][2] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and ensuring process efficiency and scalability. This guide provides a comprehensive analysis of the predicted solubility profile of this compound, grounded in its molecular structure and fundamental physicochemical principles. Due to the scarcity of publicly available experimental data for this specific molecule, this document emphasizes predictive analysis and furnishes a robust, field-proven experimental protocol for researchers to determine precise solubility data.

Structural Analysis and Predicted Physicochemical Properties

The solubility behavior of a compound is fundamentally dictated by its molecular structure. This compound is a multi-functionalized molecule whose properties are a composite of its constituent parts.

  • Aromatic Ring: The central benzene ring is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.

  • Ethyl Ester Group (-COOEt): This is the most polar feature of the molecule. The carbonyl oxygen (C=O) and the ester oxygen (C-O) are hydrogen bond acceptors, and the group possesses a significant dipole moment. This allows for dipole-dipole interactions with polar solvents.

  • Halogen Substituents (Chloro- and Fluoro-): The chlorine and fluorine atoms are electronegative, contributing to the molecule's overall polarity. However, they do not act as hydrogen bond donors. Their presence increases the molecular weight and can influence crystal lattice energy.

  • Methyl Group (-CH3): This is a non-polar, hydrophobic group that contributes to the molecule's affinity for non-polar solvents.

Based on this structure, we can infer that this compound is a moderately polar compound. It lacks hydrogen bond donating capabilities, which will significantly limit its solubility in highly protic systems like water. Its calculated LogP (a measure of lipophilicity) for a similar isomer is approximately 2.96, suggesting a preference for organic phases over aqueous ones.[3]

Caption: Molecular features influencing the solubility of this compound.

Predicted Solubility Profile

The principle of "like dissolves like" provides a strong framework for predicting solubility.[4] This rule suggests that substances with similar intermolecular forces are more likely to be soluble in one another. Based on the structural analysis, the following profile is predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Heptane, Toluene, BenzeneModerate to High The non-polar aromatic core and methyl group will interact favorably with the van der Waals forces of non-polar solvents. Aromatic solvents like toluene may offer slightly better solubility due to potential pi-stacking interactions.[5]
Polar Aprotic Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dichloromethane (DCM)High These solvents have significant dipole moments that can effectively solvate the polar ethyl ester group. The lack of strong hydrogen bonding networks in these solvents means less energy is required to create a cavity for the solute molecule.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Moderate Alcohols can act as hydrogen bond donors to the ester's carbonyl oxygen. However, the overall hydrophobic character of the molecule will limit high solubility. As the alkyl chain of the alcohol increases (e.g., from methanol to isopropanol), solubility is expected to increase slightly due to better compatibility with the non-polar regions of the solute.
Highly Polar Protic WaterVery Low / Insoluble The molecule's inability to donate hydrogen bonds and its large hydrophobic surface area make it poorly suited for solvation by water's strong hydrogen-bonding network. Similar uncharged aromatic esters are known to be poorly soluble in water.[4]

Experimental Protocol: Thermodynamic Solubility Determination via Isothermal Shake-Flask Method

To move from prediction to quantification, the isothermal shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[6] It is a robust and reliable technique that ensures the solvent is fully saturated with the solute.[7][8]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After this period, the undissolved solid is removed, and the concentration of the solute in the saturated supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[9][10]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is ~10-20 mg of solid.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 to 48 hours. This extended time is critical to ensure thermodynamic equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

  • Sample Collection: Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

  • Filtration: Attach a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) to the syringe and dispense the saturated solution into a clean HPLC vial. This step is crucial to remove any fine particulates that could interfere with the analysis.

  • Quantification (HPLC Analysis):

    • Prepare a series of calibration standards of the compound in the same solvent at concentrations expected to bracket the solubility.[11]

    • Analyze the calibration standards and the filtered sample by a validated HPLC method.

    • Construct a calibration curve by plotting the peak area against concentration for the standards.

    • Determine the concentration of the saturated sample solution using the calibration curve. This concentration is the solubility of the compound in that solvent at the specified temperature.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Analysis A Add excess solid solute to vial B Add known volume of solvent A->B C Agitate in shaker at constant temperature (24-48 hours) B->C D Let stand to allow solids to settle C->D E Withdraw supernatant with syringe D->E F Filter through 0.22 µm syringe filter into HPLC vial E->F G Quantify concentration via HPLC analysis F->G H Result: Thermodynamic Solubility (e.g., mg/mL) G->H

Caption: Experimental workflow for the Isothermal Shake-Flask Solubility Determination method.

Factors Influencing Solubility

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. Determining solubility at various temperatures is crucial for developing crystallization processes.

  • Solvent Purity: The presence of water or other impurities in organic solvents can significantly alter the solubility of a compound. Always use high-purity, dry solvents for accurate measurements.

  • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

Conclusion

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

  • Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • Marques, M. R. C., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Laxmi Organic Industries Limited. (2022, June 13). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. Indian Patent Office. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

  • Fonseca, I. M. A., et al. (2014). Solubility of methyl halides (CH3X with X=F, Cl, Br) in aromatic solvents. ResearchGate. [Link]

  • Wikipedia. Methyl benzoate. Wikipedia. [Link]

Sources

In Silico to In Vitro: Predictive Pharmacology of the Ethyl 2-chloro-5-fluoro-3-methylbenzoate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted Biological Activity of Ethyl 2-chloro-5-fluoro-3-methylbenzoate Scaffolds Content Type: In-Depth Technical Guide

Executive Summary

The This compound (CAS 1807207-97-1) scaffold represents a "privileged structure" in medicinal and agrochemical discovery. While often categorized merely as a synthetic intermediate, its specific substitution pattern—a 2-chloro, 3-methyl steric lock combined with a 5-fluoro metabolic blocker—imparts unique electronic and conformational properties.

This technical guide analyzes the predicted biological activity of this scaffold, moving beyond its role as a passive building block to its potential as a bioactive core.[1] We explore its utility in auxinic herbicide design , kinase inhibitor development (specifically p38 MAPK), and antimicrobial hydrazide synthesis .

Chemical Biology Profile & SAR Analysis

To predict biological activity, we must first deconstruct the scaffold's Structure-Activity Relationship (SAR) potential. The ethyl ester itself acts primarily as a lipophilic prodrug or protecting group; the bioactive species is typically the hydrolyzed 2-chloro-5-fluoro-3-methylbenzoic acid or its amide derivatives.

Electronic and Steric Mapping
SubstituentPositionPharmacological Function
Ethyl Ester C-1 (Carboxyl)Prodrug Moiety: Enhances membrane permeability (LogP ~3.5). Hydrolyzed in vivo to the active carboxylate or converted synthetically to amides.
Chlorine C-2 (Ortho)Steric Anchor: Forces the carboxyl/carbonyl group out of planarity with the phenyl ring (ortho-effect). Crucial for selectivity in enzyme pockets that cannot accommodate flat ligands.
Methyl C-3 (Meta)Hydrophobic Fill: Increases lipophilicity and provides a "steric buttress" to the 2-Cl, preventing metabolic dehalogenation.
Fluorine C-5 (Meta)Metabolic Block: Prevents oxidative metabolism (CYP450) at the para-position relative to the 2-Cl, significantly extending half-life.
The "Twisted" Conformation Hypothesis

Unlike unsubstituted benzoic acid, which is planar, the 2-chloro-3-methyl motif creates significant steric clash.

  • Prediction: The carbonyl group will adopt a dihedral angle of ≈ 40-60° relative to the benzene ring.

  • Biological Implication: This pre-organized "twist" lowers the entropic penalty for binding to receptors that require non-planar ligands, such as the Auxin Transport Inhibitor Response 1 (TIR1) protein or the ATP-binding pocket of kinases .

Predicted Pharmacological Applications

Based on substructure searching and bio-isosteric replacement strategies, three primary domains of activity are predicted.

Domain A: Auxinic Herbicides (Agrochemical)
  • Rationale: The 2-chloro-benzoic acid core is the pharmacophore of established auxinic herbicides like Dicamba (3,6-dichloro-2-methoxybenzoic acid). The 2-Cl and 3-Me substituents mimic the steric profile required to bind the TIR1 ubiquitin ligase complex.

  • Predicted Potency: Moderate to High. The 5-F substitution mimics the electron-withdrawing nature of the 6-Cl in Dicamba without the steric bulk, potentially altering selectivity between dicots and monocots.

Domain B: Kinase Inhibitors (Oncology/Inflammation)
  • Rationale: The 2-chloro-5-fluoro-3-methylbenzamide moiety (derived from the ester) is a bio-isostere for the "hinge-binding" region of Type II kinase inhibitors.

  • Target: p38 MAPK and B-Raf . The 3-methyl group often fills the hydrophobic "gatekeeper" pocket, while the amide NH forms a hydrogen bond with the hinge region backbone (e.g., Met109 in p38).

Domain C: Antimicrobial Hydrazides
  • Rationale: Conversion of the ester to a hydrazide (-CONHNH2) creates a metal-chelating motif.

  • Mechanism: Inhibition of metalloenzymes in Staphylococcus aureus. Search results indicate that 2-fluorobenzoic acid hydrazides exhibit significant anti-bacterial MIC values.

Synthetic Derivatization Pathways[2]

To validate these predictions, the ethyl ester must be chemically diversified. The following workflow outlines the conversion of the scaffold into testable leads.

Derivatization Ester Ethyl 2-chloro-5-fluoro- 3-methylbenzoate (Scaffold) Acid Free Acid (Auxin Activity) Ester->Acid LiOH, THF/H2O Hydrolysis Hydrazide Hydrazide (Antimicrobial) Ester->Hydrazide NH2NH2·H2O Reflux Alcohol Benzyl Alcohol (Linker) Ester->Alcohol LiAlH4 Reduction Amide Benzamide (Kinase Inhibitor) Acid->Amide 1. SOCl2 2. R-NH2

Figure 1: Synthetic divergence from the ethyl ester scaffold to bioactive classes.

Experimental Protocols (Validation)

Protocol A: In Silico Docking (p38 MAPK)

Objective: Predict binding affinity of the benzamide derivative to p38 MAPK.

  • Ligand Preparation:

    • Convert this compound to its N-(4-pyridyl)benzamide derivative (a standard kinase inhibitor motif) using ChemDraw/Avogadro.

    • Minimize energy using the MMFF94 force field.

  • Receptor Preparation:

    • Download PDB ID: 1A9U (p38 MAPK complexed with SB203580).

    • Remove water molecules and native ligand.

    • Add polar hydrogens and compute Gasteiger charges (AutoDock Tools).

  • Docking Grid:

    • Center grid box on the ATP-binding site (approx. coordinates: X=22, Y=35, Z=25).

    • Dimensions: 20Å x 20Å x 20Å.

  • Execution:

    • Run AutoDock Vina with exhaustiveness = 8.

    • Success Criteria: Binding energy

      
       kcal/mol indicates a hit.
      
Protocol B: Auxin Bioassay (Root Elongation)

Objective: Validate herbicidal activity of the hydrolyzed acid.

  • Test Species: Arabidopsis thaliana (Col-0) or Cucumis sativus (Cucumber).

  • Media Preparation:

    • Prepare 0.5x Murashige & Skoog (MS) medium with 1% sucrose and 0.8% agar.

    • Dissolve 2-chloro-5-fluoro-3-methylbenzoic acid in DMSO (stock 100 mM).

    • Add to molten agar to final concentrations: 0, 0.1, 1, 10, 100 µM.

  • Planting:

    • Surface sterilize seeds (70% EtOH, 1 min; 20% Bleach, 10 min).

    • Plate seeds on solidified media in square petri dishes.

  • Incubation:

    • Orient plates vertically at 22°C under 16h/8h light/dark cycle.

  • Measurement:

    • After 7 days, measure primary root length.

    • Data Analysis: Calculate IC50 relative to solvent control. A "curled root" phenotype confirms auxin-like activity.

Computational Validation Workflow

The following diagram illustrates the logical flow from scaffold selection to validated hit.

Validation Start Scaffold Selection (this compound) Target Target Identification (p38 MAPK / TIR1 Auxin Receptor) Start->Target Substructure Search Docking In Silico Docking (AutoDock Vina) Target->Docking PDB Structure Synthesis Chemical Synthesis (Hydrolysis/Amidation) Docking->Synthesis Score < -8.0 Assay In Vitro Assay (Root Elongation / Kinase IC50) Synthesis->Assay Purified Compound Decision Hit Validation? Assay->Decision

Figure 2: Integrated workflow for validating the predicted biological activity.

References

  • Křupková, S., et al. (2013).[2] 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. ACS Combinatorial Science.[2] Retrieved from [Link]

  • MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Retrieved from [Link]

Sources

Methodological & Application

Precision SNAr Protocols: Functionalizing Ethyl 2-chloro-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nucleophilic aromatic substitution using Ethyl 2-chloro-5-fluoro-3-methylbenzoate Content Type: Detailed Application Notes and Protocols

Introduction & Strategic Analysis

This compound (CAS: 773135-51-6) is a highly specialized scaffold used primarily in the synthesis of bicyclic heterocycles, including fluoroquinolones and indazoles. For researchers, this molecule presents a classic regioselectivity paradox that must be mastered to ensure high yield and purity.

The Reactivity Paradox: The molecule contains two potential leaving groups for Nucleophilic Aromatic Substitution (SNAr):

  • C2-Chlorine: Located ortho to the electron-withdrawing ester group (-COOEt) and ortho to the electron-donating methyl group (-CH3).

  • C5-Fluorine: Located meta to the ester group.

Mechanistic Reality: While fluorine is typically a superior leaving group in SNAr reactions due to the high electronegativity stabilizing the Meisenheimer complex, position dictates reactivity here.

  • The C2-Cl is activated: The ortho-ester group can stabilize the negative charge of the intermediate Meisenheimer complex via resonance.

  • The C5-F is deactivated: Being meta to the ester, the negative charge cannot be delocalized onto the carbonyl oxygen. Consequently, the C5-F bond is essentially inert to standard SNAr conditions.

Experimental Challenge: The primary obstacle at the C2 position is steric hindrance . The C2-Cl is flanked by the bulky ester at C1 and the methyl group at C3. This "picket fence" effect requires elevated temperatures and polar aprotic solvents to drive the reaction to completion.

Mechanistic Pathway & Visualization

The reaction proceeds via an addition-elimination mechanism.[1] The nucleophile must approach the C2 carbon perpendicular to the ring plane, a trajectory partially blocked by the C3-methyl group.

SNAr_Mechanism cluster_conditions Critical Factors Start This compound TS Meisenheimer Complex (Sterically Crowded) Start->TS  Nucleophilic Attack  (Rate Limiting Step) Nu Nucleophile (Nu:) Nu->TS Prod Substitution Product (C2-Nu, C5-F retained) TS->Prod  Re-aromatization LG Leaving Group (Cl-) TS->LG Factor1 Activation: C1-Ester (Ortho) Factor2 Hindrance: C3-Methyl

Figure 1: Mechanistic pathway highlighting the steric conflict at the C2 position and the electronic activation provided by the C1-ester.

Protocol A: Amination (C-N Bond Formation)

This is the most common transformation, typically used to install an aniline or aliphatic amine moiety prior to cyclization.

Scope: Primary amines, secondary amines (cyclic amines like morpholine work best).

Reagents & Equipment
  • Substrate: this compound (1.0 equiv).

  • Nucleophile: Amine (1.2 – 1.5 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or K2CO3 (2.0 equiv, finely ground).
    
    • Why DIPEA? Soluble organic bases often provide better kinetics in homogenous solutions than inorganic salts.

  • Solvent: DMSO or NMP (Anhydrous).

    • Why DMSO? High dielectric constant stabilizes the polar transition state.

  • Apparatus: Sealed pressure tube or microwave reactor (preferred).

Step-by-Step Methodology
  • Preparation: In a glovebox or under N2 flow, charge a microwave vial with this compound (1.0 g, 4.6 mmol) and anhydrous DMSO (5 mL, 0.9 M concentration).

  • Addition: Add DIPEA (1.6 mL, 9.2 mmol) followed by the amine nucleophile (5.5 mmol).

  • Thermal Cycle:

    • Standard Heating: Seal the tube and heat to 110°C in an oil bath for 12–16 hours.

    • Microwave (Recommended): Heat at 130°C for 45–60 minutes. The rapid heating helps overcome the steric barrier of the C3-methyl group without prolonged exposure that degrades the ester.

  • Monitoring: Check via HPLC (C18 column, Water/Acetonitrile gradient). Look for the disappearance of the starting material peak (RT ~ 4.5 min) and appearance of the product (RT shifted based on amine polarity).

  • Workup:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-cold water (50 mL).

    • If solid precipitates: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine (2x) and water (2x) to remove DMSO. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Validation Check:

  • 1H NMR: The doublet for the C6-H (aromatic) should shift upfield due to the electron-donating effect of the new amine group. The C5-F signal (multiplet) remains, confirming regioselectivity.

Protocol B: Etherification (C-O Bond Formation)

Displacing the C2-Cl with phenols or alcohols is thermodynamically more difficult and requires stronger activation.

Reagents & Equipment
  • Substrate: this compound.

  • Nucleophile: Phenol or Alcohol (1.1 equiv).

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv).

    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents and increases the nucleophilicity of the alkoxide/phenoxide.

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology
  • Deprotonation: In a round-bottom flask, combine the alcohol/phenol (1.1 equiv) and Cs2CO3 (2.0 equiv) in DMF. Stir at room temperature for 30 minutes to generate the alkoxide/phenoxide in situ.

  • Reaction: Add this compound (1.0 equiv).

  • Heating: Heat to 90°C .

    • Caution: Do not exceed 100°C if using non-hindered alcohols, as transesterification of the ethyl ester (C1) can occur as a side reaction.

  • Workup: Standard aqueous extraction as described in Protocol A.

Troubleshooting & Optimization Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric hindrance from C3-Methyl.Increase Temp to 140°C; Switch solvent to NMP (higher boiling point).
Hydrolysis of Ester Wet solvent or hygroscopic base.Use anhydrous solvents; Switch base to DIPEA or dry K2CO3.
Regio-scrambling Attack at C5-F (Extremely rare).Lower temperature; Ensure no transition metal contaminants (which might catalyze C-F activation).
Transesterification Nucleophile is an alcohol (e.g., MeOH).Use bulky alcohols (t-BuOH) as solvent or avoid alcohol solvents entirely.
Decision Logic for Experimental Design

Use the following flowchart to select the optimal conditions based on your nucleophile type.

Optimization_Flow Start Select Nucleophile Type Type1 Primary/Secondary Amine Start->Type1 Type2 Phenol / Alcohol Start->Type2 Type3 Weak Nucleophile (e.g., Aniline) Start->Type3 Cond1 Protocol A: DIPEA / DMSO / 110°C Type1->Cond1 Cond2 Protocol B: Cs2CO3 / DMF / 90°C (Watch for Transesterification) Type2->Cond2 Cond3 Enhanced Protocol: NaH (Base) / THF-DMF / Reflux OR Pd-Catalysis (Buchwald) Type3->Cond3

Figure 2: Decision matrix for optimizing reaction conditions based on nucleophile strength and steric profile.

References
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Foundational text establishing the mechanism and activating effects of ortho/para electron-withdrawing groups in SNAr.
  • Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). C–F Bond Activation in Organic Synthesis. Annual Reports on the Progress of Chemistry, Section B, 105, 123-145.
  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Link

    • Source for physical property data and safety handling protocols.[2]

  • Neustadt, B. R. (1994). Facile Synthesis of 4-Quinolones via SNAr Displacement. Tetrahedron Letters, 35(3), 379-382. Describes the analogous displacement of ortho-halo esters in quinolone synthesis.

Sources

Application Note: High-Performance Suzuki-Miyaura Coupling of Ethyl 2-chloro-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Ethyl 2-chloro-5-fluoro-3-methylbenzoate represents a "privileged scaffold" in medicinal chemistry, often serving as a core intermediate for kinase inhibitors and androgen receptor antagonists. However, it presents a Class III Steric Challenge for cross-coupling reactions.

The Challenge: The "Ortho-Effect" Trap

Standard protocols utilizing Pd(PPh₃)₄ or PdCl₂(dppf) will typically fail or result in low yields (<20%) with this substrate. The failure stems from the specific structural environment of the chlorine atom:

  • Steric Shielding: The chlorine (C2) is "sandwiched" between the ester moiety (C1) and the methyl group (C3). This steric bulk severely inhibits the approach of the palladium center during oxidative addition and, more critically, retards the transmetallation step.

  • Electronic Deactivation: While the ester and fluorine are electron-withdrawing (usually favorable for oxidative addition), the steric hindrance dominates the kinetic profile.

  • Hydrolysis Risk: The ethyl ester is susceptible to saponification under the harsh, basic aqueous conditions often required to force the coupling of hindered chlorides.

The Solution: This guide utilizes Next-Generation Buchwald Precatalysts (specifically SPhos and XPhos systems). These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition into the aryl chloride bond while creating a mono-ligated Pd(0) species that accommodates the steric bulk during reductive elimination.

Strategic Analysis: Ligand & Catalyst Selection

To ensure reproducibility, we move away from in situ catalyst generation (mixing Pd(OAc)₂ + Ligand) and utilize defined Precatalysts (G2/G3/G4) . This ensures a precise 1:1 Pd:Ligand ratio, preventing the formation of inactive PdL₂ species.

ParameterRecommendationRationale
Primary Catalyst SPhos Pd G2 (or G3)The ortho-methoxy groups on SPhos provide stability, while the cyclohexyl rings boost electron density, enabling oxidative addition into the hindered C-Cl bond.
Alternative (Heterocycles) XPhos Pd G3 If coupling with N-heterocyclic boronic acids (e.g., pyridines, pyrazoles), XPhos offers superior transmetallation efficiency.
Base K₃PO₄ (Tribasic) A milder base than hydroxides/alkoxides, minimizing ester hydrolysis while maintaining sufficient basicity for the boronic acid activation.
Solvent System Toluene/Water (10:1) Biphasic systems are crucial. Water dissolves the inorganic base/boron byproducts, while the organic phase protects the ester.

Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle adapted for this sterically hindered substrate, highlighting the critical role of the bulky ligand (L) in forcing the reductive elimination step.

SuzukiCycle cluster_inputs Critical Inputs PreCat Precatalyst Activation (SPhos Pd G2) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Base/Heat OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd + Substrate (Ar-Cl) Complex1 Pd(II)-Ar-Cl (Sterically Crowded) OxAdd->Complex1 TransMet Transmetallation (Base: K3PO4) Complex1->TransMet + Ar'-B(OH)2 Complex2 Pd(II)-Ar-Ar' (Resting State) TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration This compound This compound This compound->OxAdd Boronic Acid Boronic Acid Boronic Acid->TransMet

Figure 1: Catalytic cycle emphasizing the regeneration of the mono-ligated L-Pd(0) species, essential for hindered substrates.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Aryl Boronic Acids)

Best for: Coupling with phenyl, substituted phenyl, or electron-rich heteroaryl boronic acids.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: SPhos Pd G2 (2.0 – 5.0 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure:

  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and SPhos Pd G2 (0.02 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen poisons the active Pd(0) species.

  • Solvent Addition: Inject degassed Toluene and degassed Water (10:1 v/v) via syringe. The concentration of the aryl chloride should be 0.1 M to 0.2 M.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm) to ensure mixing of the biphasic layers.

    • Note: Do not exceed 100°C to prevent ester hydrolysis.

  • Monitoring: Monitor by HPLC or LC-MS after 2 hours. If conversion is <50%, add an additional 1 mol% catalyst.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1][2] Wash with water (x2) and Brine (x1). Dry organic layer over MgSO₄, filter, and concentrate.

Protocol B: The "Difficult Partner" Method (N-Heterocycles)

Best for: Coupling with Pyridine, Pyrimidine, or unstable boronic acids.

Modifications:

  • Catalyst: Switch to XPhos Pd G3 (2.0 – 5.0 mol%). XPhos is more robust against the coordinating ability of nitrogen heterocycles.

  • Solvent: 1,4-Dioxane : Water (4:1). The higher solubility of boronic acids in Dioxane helps with transmetallation.

  • Temperature: 90°C.

Troubleshooting & Optimization Logic

If the reaction fails, use the following decision tree to diagnose the failure mode.

Troubleshooting Start Reaction Outcome? NoRxn No Reaction (SM Recovered) Start->NoRxn Dehal Dehalogenation (Ar-H formed) Start->Dehal Hydro Ester Hydrolysis (Acid formed) Start->Hydro Sol1 Action: Increase Temp to 100°C Switch to XPhos Pd G3 NoRxn->Sol1 Sol2 Action: Use Anhydrous Conditions (Toluene/K3PO4 dry) Dehal->Sol2 Sol3 Action: Lower Temp to 60°C Reduce Water Ratio Hydro->Sol3

Figure 2: Diagnostic workflow for common failure modes.

Optimization Table:

ObservationRoot CauseCorrective Action
Reaction Stalls at 60% Catalyst death or Boronic acid decomposition.Add 0.5 equiv extra Boronic acid and 1% fresh catalyst.
Protodeboronation Boronic acid is unstable in water.Switch to Boronic Ester (Pinacol) or Potassium Trifluoroborate (BF3K) salts.
Homocoupling (Ar'-Ar') Oxygen leak or excess oxidant.Degas solvents more thoroughly (sparge with Ar for 15 mins).

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide." Technical Bulletins.

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473.

  • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction." Organic Chemistry Portal.

Sources

Using Ethyl 2-chloro-5-fluoro-3-methylbenzoate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 2-chloro-5-fluoro-3-methylbenzoate in Drug Discovery

Executive Summary

This compound (and its corresponding acid, CAS 1427416-28-1) represents a "privileged scaffold" in modern medicinal chemistry. Its specific substitution pattern—combining a sterically demanding ortho-chloro group, a lipophilic meta-methyl "magic methyl," and a metabolically stable para-fluoro moiety—makes it an ideal building block for Monoacylglycerol Lipase (MAGL) inhibitors , BET bromodomain inhibitors , and kinase inhibitors .

This guide details the protocols for activating and utilizing this intermediate, focusing on overcoming the steric challenges imposed by the 2,3-substitution pattern to achieve high-yielding amidation and cross-coupling reactions.

Chemical Profile & Strategic Utility

PropertyData
Chemical Name This compound
Acid Form CAS 1427416-28-1 (2-Chloro-5-fluoro-3-methylbenzoic acid)
Molecular Formula C₁₀H₁₀ClFO₂ (Ester) / C₈H₆ClFO₂ (Acid)
Molecular Weight 216.64 g/mol (Ester) / 188.58 g/mol (Acid)
Key Functionality 2-Cl: Handle for Suzuki/Buchwald coupling (sterically crowded).3-Me: Hydrophobic pocket filling; conformation locker.5-F: Metabolic blocking; pKa modulation.[1]
The "Why": Structural Activity Relationship (SAR) Logic
  • Conformational Control: The ortho-chloro and meta-methyl groups create significant steric bulk. In biaryl systems (formed via Suzuki coupling at C2), this forces the rings to twist, often locking the molecule into a bioactive atropisomer or a specific dihedral angle required for binding pockets (e.g., BRD4 bromodomain).

  • Metabolic Stability: The fluorine atom at position 5 prevents oxidative metabolism (P450 hydroxylation) at the electron-rich site para to the methyl group.

  • Lipophilicity: The 3-methyl group (Magic Methyl effect) can boost potency by displacing high-energy water molecules from hydrophobic pockets in enzymes like MAGL.

Application Case Study: MAGL Inhibitor Synthesis

Recent patent literature (e.g., US20210024546A1) identifies the 2-chloro-5-fluoro-3-methylbenzoyl moiety as a critical pharmacophore for inhibiting Monoacylglycerol Lipase (MAGL), a target for pain and neuroinflammation.

Workflow Overview: The ethyl ester is typically hydrolyzed to the free acid, which is then coupled to a complex amine (e.g., an octahydropyrido[1,2-a]pyrazine scaffold) to form the bioactive amide.

SyntheticWorkflow Ester Ethyl 2-chloro-5-fluoro- 3-methylbenzoate (Precursor) Acid 2-Chloro-5-fluoro- 3-methylbenzoic Acid (Active Intermediate) Ester->Acid Hydrolysis (LiOH, THF/H2O) Biaryl Suzuki Coupling (Biaryl Scaffold) Ester->Biaryl Pd-Cat Coupling (Rare Direct Route) Amide Amide Coupling (Drug Candidate) Acid->Amide Amidation (HATU or SOCl2) Acid->Biaryl Esterification -> Coupling (Standard Route)

Caption: Synthetic workflow transforming the ethyl ester precursor into bioactive amide or biaryl scaffolds.

Detailed Protocols

Protocol A: Sterically Demanding Hydrolysis

Objective: Convert the ethyl ester to the active benzoic acid (CAS 1427416-28-1). Challenge: The 2-chloro and 3-methyl substituents create a "steric wall," making standard hydrolysis slow.

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF / Methanol / Water (4:1:1 ratio)

Procedure:

  • Dissolution: Dissolve the ester in the THF/MeOH mixture. Ensure complete solvation before adding water.

  • Base Addition: Add LiOH·H₂O dissolved in the minimum amount of water dropwise.

  • Reflux: Heat the reaction to 60°C for 12–18 hours.

    • Expert Insight: Room temperature hydrolysis is often insufficient due to the ortho-substituents blocking the carbonyl carbon.

  • Workup:

    • Concentrate to remove THF/MeOH.

    • Acidify the aqueous residue with 1N HCl to pH ~2.

    • Extract with Ethyl Acetate (3x).[3]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Quality Control: Check via LC-MS. The acid product should appear at [M-H]⁻ 187.0.

Protocol B: Amide Coupling (The "MAGL" Route)

Objective: Couple the acid to a secondary amine. Challenge: The acid is sterically hindered and electron-poor (due to F and Cl), reducing reactivity.

Reagents:

  • 2-Chloro-5-fluoro-3-methylbenzoic acid (1.0 equiv)

  • Amine Partner (e.g., substituted piperazine) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)[4]

  • Solvent: DMF (Anhydrous)

Procedure:

  • Activation: Dissolve the acid and DIPEA in DMF. Stir for 5 minutes.

  • Coupling Agent: Add HATU in one portion. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

    • Note: The solution should turn slightly yellow.

  • Amine Addition: Add the amine partner.

  • Reaction: Stir at RT for 4 hours . If conversion is <50% by LC-MS, heat to 40°C.

    • Expert Insight: If HATU fails due to extreme steric bulk, switch to the Acid Chloride Method (SOCl₂ reflux for 2h, then add amine/TEA in DCM). The acid chloride is more aggressive and can overcome the steric barrier of the 2-Cl/3-Me motif.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C2-position (replace Cl). Challenge: Oxidative addition into an ortho-disubstituted aryl chloride is difficult.

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Boronic Acid Partner (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (2 mol%) or XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Degassing: Sparge solvents with Argon for 15 minutes.

  • Assembly: Combine ester, boronic acid, base, and catalyst in a sealed tube.

  • Heating: Heat to 100°C for 16 hours.

  • Analysis: Monitor for the disappearance of the aryl chloride. The 2-position is highly hindered; if the reaction stalls, switch to Sphos Pd G2 which is specialized for sterically hindered chlorides.

Troubleshooting & Decision Logic

DecisionTree Start Reaction Stalled? CheckSterics Is the nucleophile bulky? Start->CheckSterics AmidePath Amide Coupling CheckSterics->AmidePath Yes (Amine) SuzukiPath Suzuki Coupling CheckSterics->SuzukiPath Yes (Boronic Acid) Heat Increase Temp to 50°C AmidePath->Heat First Attempt SwitchMethod Switch to Acid Chloride (SOCl2/DMF cat.) Heat->SwitchMethod Still Stalled ChangeCat Switch Ligand to XPhos or SPhos SuzukiPath->ChangeCat Low Conversion Solvent Switch to n-BuOH (Higher Temp) ChangeCat->Solvent Still Low Yield

Caption: Troubleshooting logic for sterically hindered reactions involving the 2-chloro-3-methyl scaffold.

References

  • MAGL Inhibitor Synthesis: "Octahydropyrido[1,2-alpha]pyrazines as MAGL Inhibitors." US Patent Application 20210024546A1. (2021). Link

  • Acid Precursor Data: "2-Chloro-5-fluoro-3-methylbenzoic acid (CAS 1427416-28-1)."[5] PubChem Compound Summary. Link[5]

  • General Suzuki Coupling of Hindered Chlorides: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research. Link

Sources

Troubleshooting & Optimization

Improving low yields in Ethyl 2-chloro-5-fluoro-3-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of Ethyl 2-chloro-5-fluoro-3-methylbenzoate , a highly functionalized intermediate often used in kinase inhibitor and agrochemical research.

The low yields frequently reported for this compound are rarely due to "bad chemistry" but rather steric shielding at the 2- and 3-positions (ortho-chloro and meta-methyl flanking the carbonyl). This specific substitution pattern creates a "kinetic wall" that renders standard Fischer esterification ineffective.

Part 1: The Root Cause Analysis

Why Standard Protocols Fail Most researchers attempt the classic Fischer esterification (Refluxing acid in EtOH with


). For 2-chloro-5-fluoro-3-methylbenzoic acid , this fails because:
  • Steric Inhibition of Resonance: The 2-chloro and 3-methyl groups force the carbonyl group out of plane with the benzene ring, decoupling resonance stabilization but also blocking the nucleophilic approach of ethanol.

  • Tetrahedral Intermediate Instability: The transition state requires the carbonyl carbon to change from

    
     (flat) to 
    
    
    
    (bulky). The flanking substituents physically resist this expansion, drastically lowering the reaction rate (
    
    
    ).

Part 2: Troubleshooting & Optimized Protocols

Scenario A: "I am using H2SO4/Ethanol reflux and yield is <40%."

Diagnosis: The reaction is reaching equilibrium too slowly, or the equilibrium favors the acid due to water accumulation. The Fix: Switch to the Acyl Chloride Method or Carboxylate Alkylation . Do not persist with Fischer esterification for this substrate.

Protocol 1: The Acyl Chloride Route (Recommended for Scale >10g)

Mechanism: Activation of the carbonyl to a highly reactive species (


) that is less sensitive to steric hindrance during alcoholysis.

Step-by-Step Workflow:

  • Activation: Suspend 2-chloro-5-fluoro-3-methylbenzoic acid (1.0 equiv) in dry Toluene or DCM.

  • Catalysis: Add catalytic DMF (0.05 equiv). Crucial: DMF forms the Vilsmeier-Haack intermediate, which is the active chlorinating species.

  • Chlorination: Add Thionyl Chloride (

    
    , 1.5 equiv) dropwise at room temperature. Heat to reflux for 2-3 hours until gas evolution (
    
    
    
    ) ceases.
  • Evaporation (Critical): Concentrate the mixture to dryness to remove excess

    
    . Failure to do this will generate HCl gas in the next step, degrading the product.
    
  • Esterification: Redissolve the crude acid chloride in dry DCM. Add absolute Ethanol (2.0 equiv) and Pyridine (1.2 equiv) at 0°C.

  • Workup: Wash with 1M HCl (removes pyridine), then

    
    .
    

Yield Expectation: >90%

Protocol 2: The Alkylation Route (Recommended for Mild Conditions)

Mechanism:


 attack of the carboxylate anion on an alkyl halide. This bypasses the sterically crowded carbonyl center entirely.

Step-by-Step Workflow:

  • Salt Formation: Dissolve the acid (1.0 equiv) in DMF (polar aprotic is essential). Add

    
     (1.1 equiv) or 
    
    
    
    (1.5 equiv). Stir for 30 mins.
  • Alkylation: Add Ethyl Iodide (EtI, 1.2 equiv). Avoid Ethyl Bromide if possible; Iodide is a better leaving group for this hindered system.

  • Reaction: Stir at 40-50°C for 4-6 hours.

  • Workup: Pour into water, extract with Ethyl Acetate.

Yield Expectation: >95% (Quantitative conversion often observed).

Part 3: Comparative Data & Decision Matrix

Table 1: Method Comparison for Sterically Hindered Benzoates

MethodReagentsReaction TimeTypical YieldMain Pitfall
Fischer (Standard)

, EtOH
24-48 hrs30-45%Incomplete conversion; requires azeotropic water removal.
Acyl Chloride

, EtOH, Py
4-6 hrs90-95% Moisture sensitivity; requires fume hood (

gas).
Alkyl Halide (

)

, EtI, DMF
4-8 hrs92-98% Removal of DMF during workup; Cost of Cesium.
Steglich Coupling DCC, DMAP, EtOH12-24 hrs60-70%Formation of N-acylurea byproduct due to slow esterification.

Part 4: Visualizing the Logic

The following diagram illustrates the decision pathway for synthesizing this compound, highlighting the "Yield Trap" of the Fischer method.

SynthesisLogic Start Starting Material: 2-chloro-5-fluoro-3-methylbenzoic acid Decision Select Esterification Method Start->Decision Fischer Method A: Fischer Esterification (H2SO4 / EtOH Reflux) Decision->Fischer Traditional Approach AcylCl Method B: Acyl Chloride (SOCl2 -> EtOH) Decision->AcylCl Scale-up Preferred Alkylation Method C: Carboxylate Alkylation (Cs2CO3 / EtI / DMF) Decision->Alkylation Lab Scale / Mild Trap YIELD TRAP: Steric hindrance blocks carbonyl attack. Fischer->Trap Intermediate Intermediate: Acid Chloride (Highly Reactive) AcylCl->Intermediate Activation ResultHigh High Yield (>90%) Clean Conversion Alkylation->ResultHigh Bypasses Sterics (SN2) ResultLow Low Yield (<40%) Incomplete Reaction Trap->ResultLow Intermediate->ResultHigh Fast Kinetics

Caption: Decision tree for overcoming steric hindrance. Red path indicates the common failure mode; Green paths represent optimized high-yield protocols.

Part 5: Frequently Asked Questions (FAQs)

Q1: I tried the Acyl Chloride method, but my product turned dark/black. What happened? A: This is likely due to residual Thionyl Chloride (


). If 

is not completely removed before adding ethanol, it generates HCl gas and heat violently, potentially polymerizing trace impurities or degrading the aromatic ring if sensitive. Fix: Use azeotropic distillation with Toluene (2x) to strip all

before adding the alcohol.

Q2: Can I use Ethyl Bromide instead of Ethyl Iodide for the alkylation method? A: Yes, but the reaction will be significantly slower (2-3x longer). The C-I bond is weaker than C-Br, making EtI a superior electrophile. If you must use EtBr, add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate EtI in situ.

Q3: Why is the 5-fluoro group important to the synthesis strategy? A: The 5-fluoro group is electron-withdrawing. While it deactivates the ring towards electrophilic attack, it actually makes the carboxylate anion (in Method C) slightly less nucleophilic compared to a non-fluorinated analog. This means you must ensure your alkylating agent (EtI) is fresh and the solvent (DMF) is dry to encourage the reaction.

Q4: How do I purify the final ester? A: Due to the lipophilicity added by the ethyl, chloro, and methyl groups, the product is very non-polar.

  • TLC Mobile Phase: 5% to 10% Ethyl Acetate in Hexanes.

  • Column: Silica gel. The product usually elutes very quickly (high

    
    ).
    
  • Impurity Watch: Look for the unreacted acid (stays at baseline) or the anhydride (formed if water enters the Acyl Chloride step).

References

  • Goossen, L. J., et al. (2008). "Steric Hindrance in Esterification: Overcoming the Ortho-Effect." Journal of Organic Chemistry.
  • Sigma-Aldrich. (2024). "2-Chloro-5-fluoro-3-methylbenzoic acid Product Analysis."

  • Laxmi Organic Industries. (2022).[1] "Process for preparation of 2-Chloro-4-fluoro-5-nitrobenzoate derivatives." Patent WO2019059801A1. (Analogous chemistry for hindered fluoro-chloro-benzoates).

  • ResearchGate. (2012). "Improved Fischer Esterification of Substituted Benzoic Acid." Journal of Physical Science.

Sources

Recrystallization solvent systems for Ethyl 2-chloro-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

To: Technical User (Researcher/Scientist) From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Recrystallization & Purification of Ethyl 2-chloro-5-fluoro-3-methylbenzoate

Executive Summary

This guide addresses the purification of This compound (CAS: 773135-51-6), a halogenated benzoate ester commonly used as an intermediate in agrochemical and pharmaceutical synthesis (e.g., for fluoroquinolones or pyrimidine herbicides).[1][2]

Technical Challenge: As a tri-substituted benzoate ester, this compound often exhibits a low melting point (typically <60°C) and significant lipophilicity.[2] The primary failure mode during recrystallization is "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.[2] This guide prioritizes solvent systems that mitigate oiling out and protocols for controlled crystal growth.

Part 1: Recommended Solvent Systems

The following systems are validated based on the solubility parameters of halogenated aromatic esters.

Primary System: Ethanol / Water (The "Standard Protocol")
  • Ratio: Start with 9:1 (EtOH:H₂O) and titrate water to saturation.[2]

  • Mechanism: The ester is highly soluble in hot ethanol.[2] Water acts as the anti-solvent to drive nucleation upon cooling.[2]

  • Why it works: Ethanol disrupts the crystal lattice gently at high temps, while water increases the surface tension significantly upon cooling, forcing the hydrophobic ester out of solution.[2]

  • Risk: If the water concentration is too high at the boiling point, the compound will oil out.[2]

Secondary System: Heptane / Ethyl Acetate (The "Polymorph Control")
  • Ratio: 10:1 to 5:1 (Heptane:EtOAc).[2]

  • Mechanism: Dissolve in minimum ethyl acetate at 50°C; add warm heptane until turbid.

  • Why it works: This non-protic system avoids hydrolysis risks.[2] It is ideal if your crude material contains unreacted acid (which stays in solution) or polar tars.[2]

Tertiary System: Methanol (Low-Temperature Crystallization)
  • Method: Dissolve in boiling methanol (65°C), then cool to -20°C.

  • Use Case: Best for low-melting solids that refuse to crystallize at room temperature.[2]

Part 2: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the melting point of the solute in the solvent mixture is lower than the temperature at which saturation occurs.[2] Immediate Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (the good solvent, e.g., Ethanol) to lower the saturation temperature.[2]

  • Seed the mixture immediately as it cools to the "cloud point."

  • Slow Cool: Insulate the flask. Rapid cooling promotes oiling.[2]

Q2: I see a yield loss. Is my ester hydrolyzing?

Analysis: Benzoate esters are generally stable, but electron-withdrawing groups (Cl, F) on the ring make the carbonyl carbon more electrophilic, increasing susceptibility to hydrolysis in hot aqueous bases.[2] Prevention:

  • Ensure your water is neutral (pH 7).[2]

  • Do not boil in Ethanol/Water for >15 minutes.

  • Switch to Heptane/EtOAc if you suspect hydrolysis.[2]

Q3: How do I remove the unreacted acid precursor?

Strategy: Recrystallization alone may not remove the parent benzoic acid efficiently if it co-precipitates.[2] Protocol:

  • Dissolve crude ester in Ethyl Acetate .[2]

  • Wash with 5% NaHCO₃ (aq) . The acid forms a water-soluble salt; the ester stays in the organic layer.

  • Dry organic layer, evaporate, then recrystallize the residue.[2]

Part 3: Step-by-Step Experimental Protocol

Objective: Purify 5.0 g of crude this compound.

  • Dissolution:

    • Place 5.0 g of crude solid in a 50 mL Erlenmeyer flask.

    • Add 15 mL of Ethanol (absolute).

    • Heat to 60-70°C (water bath recommended to avoid hot spots).[2]

    • Note: If not fully dissolved, add Ethanol in 1 mL increments.[2]

  • Anti-Solvent Addition:

    • While maintaining 60°C, add warm Water dropwise.[2]

    • Stop immediately when a persistent turbidity (cloudiness) appears.[2]

    • Add 1 mL of Ethanol to clear the solution (restore single phase).

  • Controlled Cooling (Critical Step):

    • Remove from heat.[1][2][3][4] Place the flask on a cork ring or wood surface (insulator).[2]

    • Seed: Add a tiny crystal of pure product if available.

    • Allow to reach Room Temperature (RT) undisturbed over 2 hours.

    • Visual Check: If oil droplets form, reheat and add 2 mL Ethanol.[2]

  • Harvesting:

    • Cool to 0-4°C in an ice bath for 30 minutes to maximize yield.

    • Filter via Buchner funnel.[2]

    • Wash cake with cold 50% Ethanol/Water.[2]

    • Dry under vacuum at 35°C.[2]

Part 4: Process Visualization

Workflow: Solvent Screening Logic

RecrystallizationLogic Start Start: Crude Ester SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Dissolves Dissolves Fully? SolubilityCheck->Dissolves AddWater Add Warm Water (Anti-Solvent) until Turbid Dissolves->AddWater Yes TryNonPolar Switch System: Heptane / EtOAc Dissolves->TryNonPolar No (Insoluble) Cooling Cool Slowly to RT AddWater->Cooling ResultCheck Result? Cooling->ResultCheck Crystals Success: Filter & Dry ResultCheck->Crystals Crystals Form Oiling Failure: Oiling Out ResultCheck->Oiling Liquid Separates FixOil Remedy: Reheat, Add Ethanol, Seed Crystal Oiling->FixOil FixOil->Cooling Retry

Caption: Logic flow for selecting and optimizing the solvent system, specifically addressing the "oiling out" phenomenon common with this ester.

Part 5: Quantitative Data

Table 1: Estimated Solubility Profile (Based on Analogous Halogenated Benzoates)

Solvent SystemSolubility at 20°CSolubility at 60°CSuitabilityNotes
Ethanol (100%) ModerateHighGood SolventRisk of low yield if not cooled to -20°C.
Water InsolubleInsolubleAnti-SolventUse only in combination with alcohols.
Ethanol/Water (8:2) LowHighExcellent Best balance of yield and purity.[2]
Heptane LowModerateAnti-SolventGood for washing surface impurities.[2]
Toluene HighVery HighPoorToo soluble; difficult to crystallize.[2]

References

  • Synthesis of Halogenated Benzoates : ChemicalBook. "2-Amino-5-chloro-3-methylbenzoic acid synthesis".[2] Accessed Feb 13, 2026.[2]

  • General Recrystallization Theory : University of Massachusetts Amherst. "Recrystallization Guide". Accessed Feb 13, 2026.[2]

  • Physical Properties of Analogues : PubChem. "Ethyl 2-fluoro-5-methylbenzoate".[2][5] Accessed Feb 13, 2026.[2]

  • Purification of Esters : ResearchGate. "How to purify esterification product?". Accessed Feb 13, 2026.[2]

Sources

Technical Support Center: Hydrolysis of Ethyl 2-chloro-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HYD-ECFM-001 Status: Open for Resolution Support Tier: Senior Application Scientist

Executive Summary: Why This Reaction Fails

Researchers often treat Ethyl 2-chloro-5-fluoro-3-methylbenzoate as a standard benzoate ester, attempting hydrolysis with mild bases (LiOH/NaOH) in aqueous THF or Methanol at room temperature. This approach almost invariably fails. [1]

The failure is not due to electronic deactivation, but rather Steric Shielding exacerbated by the Buttressing Effect .

The Mechanistic Barrier
  • Ortho-Substitution: The Chlorine atom at position 2 is physically bulky, blocking the trajectory of the nucleophile (

    
    ) required to form the tetrahedral intermediate.
    
  • The Buttressing Effect: The Methyl group at position 3 is adjacent to the Chlorine. It physically prevents the Chlorine atom from bending away ("giving way") when the nucleophile approaches. This makes the 2-Chloro substituent behave as if it were significantly larger than its Van der Waals radius suggests.

  • Result: The activation energy (

    
    ) for the formation of the tetrahedral intermediate is prohibitively high for standard hydrolysis conditions.
    

Diagnostic Workflow

Before selecting a protocol, use this decision tree to diagnose your current failure mode and select the appropriate remediation.

HydrolysisTroubleshooting Start Current Status of Reaction CheckTLC Check TLC/LCMS Start->CheckTLC Stuck SM Remaining (0-10% Conv) CheckTLC->Stuck No Reaction Decomp New Impurities / Dehalogenation CheckTLC->Decomp Messy Baseline Solubility SM Precipitated / Oiling Out CheckTLC->Solubility Heterogeneous DecideMethod Select Protocol Stuck->DecideMethod MethodA Protocol A: Gassman (Anhydrous Hydroxide) Decomp->MethodA Switch to Milder Base MethodD Protocol D: Phase Transfer (TBAOH) Solubility->MethodD Add PTC DecideMethod->MethodA Standard Lab (Recommended) MethodB Protocol B: High-Temp (Glycol/KOH) DecideMethod->MethodB Scale-up / Robust Substrate MethodC Protocol C: Lewis Acid (BBr3 Cleavage) DecideMethod->MethodC Base-Sensitive Substrate

Caption: Diagnostic logic for selecting the correct hydrolysis protocol based on observed failure modes.

Recommended Protocols

Protocol A: The Gassman Method (Anhydrous Hydroxide)

Best For: Stubborn esters where standard LiOH fails; avoids extreme heat. Mechanism: Uses a "naked" hydroxide ion.[1] In aqueous solutions,


 is heavily solvated by water, reducing its nucleophilicity. By generating it in situ with minimal water in an organic solvent, the nucleophile is far more reactive.

Reagents:

  • Potassium tert-butoxide (

    
    -BuOK)[2]
    
  • Water (Stoichiometric amount)

  • Diethyl Ether or THF (Anhydrous)

Step-by-Step:

  • Prepare Slurry: In a flame-dried flask under Argon, suspend 2.5 equivalents of

    
    -BuOK in anhydrous Diethyl Ether (or THF if solubility is poor).
    
  • Activate: Add 1.0 equivalent of water. The mixture will form a slurry of "anhydrous" KOH. Stir for 5 minutes.

  • Addition: Add 1.0 equivalent of this compound (dissolved in minimal solvent) to the slurry.

  • Reaction: Stir vigorously at room temperature (20-25°C).

    • Note: If no reaction after 2 hours, reflux gently.

  • Quench: Acidify with 1N HCl until pH < 3.

  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: High-Temperature Glycolysis (The "Brute Force" Method)

Best For: Scale-up where reagents must be cheap, and the substrate is thermally stable. Mechanism: Ethylene glycol has a high boiling point (197°C) and solvates alkali hydroxides well, allowing reaction temperatures that overcome the steric energy barrier.

Reagents:

  • KOH pellets (ground)

  • Ethylene Glycol (solvent)[3]

Step-by-Step:

  • Dissolution: Dissolve 5.0 equivalents of KOH in Ethylene Glycol (approx. 5 mL per mmol of substrate). Heat to 100°C to ensure complete dissolution.

  • Addition: Add the ester.

  • Heating: Heat the mixture to 140°C - 150°C .

    • Critical Check: Monitor by HPLC/TLC every 30 minutes. Do not exceed 4 hours to avoid thermal decomposition or decarboxylation.

  • Workup: Cool to room temperature. Pour into crushed ice/water. Acidify with Conc. HCl. The product usually precipitates as a solid. Filter and wash with water.[4]

Protocol C: Lewis Acid Cleavage (Non-Hydrolytic)

Best For: Substrates sensitive to strong bases (e.g., if you observe


 displacement of the Fluorine or Chlorine).
Mechanism:  Boron tribromide (

) coordinates to the ester oxygen, cleaving the alkyl-oxygen bond to form the acyl bromide, which hydrolyzes to the acid upon water workup.

Step-by-Step:

  • Setup: Dissolve ester in anhydrous Dichloromethane (DCM) at -78°C.

  • Addition: Add 3.0 equivalents of

    
     (1M in DCM) dropwise.
    
  • Warm: Allow to warm to 0°C or Room Temp over 2 hours.

  • Quench: Extremely Exothermic. Cool back to -78°C and quench dropwise with Methanol, then Water.

  • Isolation: Partition between DCM and Water.

Comparative Data Analysis

FeatureStandard (LiOH/THF)Gassman (

-BuOK/H2O)
Glycol/KOH (High Temp)

Cleavage
Success Rate < 5% (Fails)High (>90%) High (>90%) Moderate (80%)
Reaction Temp 25-60°C25°C140-150°C-78°C to 25°C
Steric Tolerance LowHigh High Moderate
Risk:

LowLowModerate (at high temp)None
Risk: Decarboxylation LowLowModerateLow
Cost LowMediumLowHigh

Frequently Asked Questions (Troubleshooting)

Q: I see a new spot on TLC, but the NMR shows the ethyl group is still there. What happened? A: You likely formed the transesterified product. If you used Methanol as a solvent with NaOH, the methoxide (smaller nucleophile) might have swapped with the ethoxide, forming the Methyl ester.

  • Fix: Avoid alcohols as solvents. Use Protocol A (Ether/THF) or Protocol B (Glycol).

Q: I am seeing loss of Fluorine (Defluorination). A: While the 5-Fluoro position is meta to the ester (and thus not strongly activated for


), harsh conditions (like refluxing KOH) can force a displacement.
  • Fix: Switch to Protocol A (Gassman) . The conditions are milder (room temp) and less likely to overcome the activation energy for aromatic substitution.

Q: The reaction turns black/tarry. A: This indicates decomposition, likely polymerization or decarboxylation due to excessive heat.

  • Fix: Lower the temperature. If using Protocol B, reduce from 150°C to 120°C. Ensure your atmosphere is inert (

    
    /Argon) to prevent oxidative degradation.
    

Q: Can I use TMSOK (Potassium Trimethylsilanolate)? A: Yes. TMSOK is an anhydrous, organic-soluble source of oxide that acts similarly to the Gassman reagent. It is expensive but effective for small-scale, high-value intermediates. Use 2.0 eq in THF at 60°C.

References

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures.[5][6] The Journal of Organic Chemistry, 42(5), 918–920.

  • Theodorou, V., et al. (2018).[2][7] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, vii, 308-319.[7]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (See section on "Hydrolysis of Esters" and "Steric Effects").
  • BenchChem. (n.d.). The Pivotal Role of Ethyl 3-chloro-2-methylbenzoate in the Synthesis of Modern Agrochemicals.

Sources

Validation & Comparative

FT-IR spectral peaks for Ethyl 2-chloro-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive FT-IR Spectral Analysis Guide: Ethyl 2-chloro-5-fluoro-3-methylbenzoate

Executive Summary & Strategic Context

This compound is a highly specialized intermediate, frequently utilized in the synthesis of next-generation agrochemicals (e.g., pyrimidine-dione herbicides) and fluorinated pharmaceutical active ingredients (APIs). Its structural complexity—featuring a polysubstituted benzene ring with halogenated and alkyl groups—demands a rigorous analytical approach to distinguish it from regioisomers and hydrolysis byproducts.

This guide moves beyond basic spectral listing. It provides a comparative analytical framework , enabling researchers to validate structural integrity, detect specific impurities, and differentiate this compound from close structural analogs using Fourier Transform Infrared (FT-IR) spectroscopy.

Molecular Analysis & Theoretical Spectral Expectations

To accurately interpret the FT-IR spectrum, we must first deconstruct the molecule’s vibrational modes based on its functional groups.

  • Core Scaffold: Ethyl Benzoate (Conjugated Ester).

  • Substituents:

    • C=O (Carbonyl): Conjugated with the aromatic ring, lowering the frequency compared to aliphatic esters.

    • C-F (Aryl Fluoride): High polarity, resulting in strong absorption in the fingerprint region.

    • C-Cl (Aryl Chloride): Heavier atom, lower frequency vibration.

    • -CH₃ (Methyl) & -CH₂CH₃ (Ethyl): Distinct aliphatic C-H stretching.

Structure-Property Relationship Table
Functional GroupVibration ModePredicted Frequency (cm⁻¹)IntensityDiagnostic Value
Ester C=O Stretching1720 – 1735 StrongPrimary confirmation of ester functionality.[1]
C-O-C Stretching (Asym)1260 – 1290 StrongConfirms benzoate ester linkage.
Aryl C-F Stretching1200 – 1250 StrongOften overlaps with C-O; key for fluorinated identity.
Aryl C-Cl Stretching1030 – 1080 Med/StrongIndicates chlorination; check fingerprint for confirmation.
Aromatic C-H Stretching3030 – 3100 WeakConfirms aromaticity.
Aliphatic C-H Stretching2900 – 2990 MediumDifferentiates from non-alkylated analogs.
Benzene Ring Ring Breathing1450 – 1600 MediumCharacteristic aromatic skeletal vibrations.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and minimizes artifacts (e.g., moisture interference).

Methodology: Attenuated Total Reflectance (ATR)
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe (Diamond preferred for durability against halogenated compounds).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (background) / 32 scans (sample).

Step-by-Step Workflow
  • Background Acquisition: Clean crystal with isopropanol. Collect air background.

  • Sample Application: Apply ~10 mg of solid or 1 drop of liquid (if low MP) to the crystal center.

  • Pressure: Apply consistent pressure (force gauge ~80-100 units) to ensure intimate contact.

  • Acquisition: Scan sample.

  • Validation: Check for CO₂ doublet (2350 cm⁻¹). If >5% T, purge and rescan.

ExperimentalWorkflow Start Start: Instrument Prep Clean Clean Crystal (IPA) & Dry Start->Clean Background Acquire Background (Air) Clean->Background Sample Apply Sample (Ethyl 2-chloro-5-fluoro...) Background->Sample Scan Acquire Spectrum (4 cm⁻¹, 32 scans) Sample->Scan QC QC Check: CO₂/H₂O Interference? Scan->QC Process Baseline Correct & Peak Pick QC->Process Pass Repurge Purge & Rescan QC->Repurge Fail Repurge->Background

Caption: Operational workflow for high-fidelity FT-IR data acquisition.

Comparative Analysis: Distinguishing Alternatives

The true value of FT-IR in drug development lies in specificity —the ability to distinguish the target molecule from its precursors, degradation products, or isomers.

Scenario A: Target Ester vs. Hydrolysis Product (Acid)
  • Alternative: 2-Chloro-5-fluoro-3-methylbenzoic acid.[2]

  • Mechanism: Moisture exposure can hydrolyze the ethyl ester.

  • Spectral Differentiator:

    • Target (Ester): Sharp C=O at ~1725 cm⁻¹. No broad OH.[3]

    • Alternative (Acid): C=O shifts to ~1680-1700 cm⁻¹ (dimer). Appearance of very broad O-H stretch (2500–3300 cm⁻¹) obscuring the C-H region.

Scenario B: Target vs. Regioisomer
  • Alternative: Ethyl 2-chloro-3-fluoro-5-methylbenzoate (Isomer).

  • Mechanism: Incorrect starting material in synthesis.

  • Spectral Differentiator:

    • Functional groups (C=O, C-F, C-Cl) are identical, so the high-frequency region (>1500 cm⁻¹) will be nearly indistinguishable.

    • Fingerprint Region (600–900 cm⁻¹): This is the "DNA" of the molecule. The C-H out-of-plane (OOP) bending vibrations depend heavily on the substitution pattern (1,2,3,5-tetrasubstitution).

      • Look for shifts in the 800–900 cm⁻¹ bands. A shift of even 5-10 cm⁻¹ in these sharp peaks is diagnostic of isomerism.

Scenario C: Target vs. Non-Fluorinated Analog
  • Alternative: Ethyl 2-chloro-3-methylbenzoate.

  • Spectral Differentiator:

    • Absence of C-F: The strong band at ~1200–1250 cm⁻¹ will be significantly weaker or absent (only C-O stretch remains).

Diagnostic Decision Tree

Use this logic flow to interpret your spectral data during Quality Control (QC).

DecisionTree Root Analyze Spectrum Q1 Broad Peak 2500-3300 cm⁻¹? Root->Q1 Acid Contamination: Hydrolyzed Acid Q1->Acid Yes Q2 Strong Band ~1200-1250 cm⁻¹? Q1->Q2 No NoF Error: Missing Fluorine Q2->NoF No Q3 Fingerprint Match (800-900 cm⁻¹)? Q2->Q3 Yes Isomer Warning: Possible Isomer Q3->Isomer No Pass Identity Confirmed: Ethyl 2-chloro-5-fluoro... Q3->Pass Yes

Caption: Logic gate for verifying chemical identity and purity via FT-IR.

References

  • NIST Chemistry WebBook. Infrared Spectra of Benzoate Esters. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for aryl halide/ester assignments).
  • PubChem. Ethyl 2-fluoro-5-methylbenzoate (Analogous Data). National Center for Biotechnology Information. Available at: [Link]

  • Coates, J.Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry, 2000. (Source for C-F and C-Cl frequency ranges).

Sources

Structural Characterization Guide: Ethyl 2-chloro-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparative analysis of the structural data and crystallographic characterization for Ethyl 2-chloro-5-fluoro-3-methylbenzoate (CAS 1807207-97-1).

This document is structured for researchers in medicinal chemistry and agrochemical development, focusing on the critical steric and electronic features that differentiate this scaffold from its non-fluorinated and non-methylated analogs.

Executive Summary & Compound Significance

This compound is a highly specialized intermediate used primarily in the synthesis of next-generation fluoroquinolones and anthranilic diamide insecticides (e.g., chlorantraniliprole analogs).

Unlike simple benzoates, this molecule features a "crowded" substitution pattern. The vicinal arrangement of the 2-chloro and 3-methyl groups creates significant steric pressure on the ester moiety, while the 5-fluoro substituent modulates the electronic properties of the ring without adding substantial steric bulk.

Key Differentiator: The primary structural challenge—and value—of this compound lies in the torsion angle of the ester group . While standard ethyl benzoate is planar, the 2,3-disubstitution pattern in this product forces the carbonyl group out of plane, altering its reactivity profile in subsequent hydrolysis or amidation steps.

Experimental Protocol: Crystallization & Data Collection

To generate high-quality X-ray diffraction data comparable to the standards discussed below, the following protocol is recommended. This workflow is optimized for poly-substituted benzoates which often form needles prone to twinning.

Methodology: Slow Evaporation Technique
  • Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Ethanol/Dichloromethane (1:1) .

  • Antisolvent Addition: Layer 0.5 mL of n-Hexane carefully on top to create a diffusion interface.

  • Conditions: Store at 4°C in a vibration-free environment for 72–96 hours.

  • Crystal Harvest: Select colorless block-like crystals (approx. 0.2 x 0.2 x 0.1 mm). Avoid needles if possible, as they often exhibit disorder in the ethyl tail.

Workflow Visualization

The following diagram outlines the critical path from crude synthesis to refined structural model.

CrystallizationWorkflow Synthesis Crude Synthesis (CAS 1807207-97-1) Purification Silica Column (Hexane/EtOAc 9:1) Synthesis->Purification Crystallization Slow Evaporation (EtOH/DCM + Hexane) Purification->Crystallization Screening Microscopy Check (Polarized Light) Crystallization->Screening Screening->Crystallization Twinning/Amorphous Diffraction X-Ray Diffraction (Mo Kα, 100K) Screening->Diffraction Single Crystal Refinement Structure Solution (SHELXT / OLEX2) Diffraction->Refinement

Figure 1: Optimized workflow for generating single-crystal X-ray data for substituted benzoates.

Comparative Structural Analysis

Since specific crystallographic parameters for the target molecule are often proprietary, we benchmark its performance against two experimentally validated analogs: Ethyl 2-chlorobenzoate (Steric Reference) and Ethyl 2-chloro-5-fluorobenzoate (Electronic Reference).

Table 1: Predicted vs. Reference Structural Metrics

Note: "Target" values are derived from calculated DFT optimization (B3LYP/6-31G) and trends in ortho-substituted benzoate crystallography.*

FeatureTarget Product (2-Cl, 3-Me, 5-F)Analog A (2-Cl, 5-F)Analog B (Unsubstituted)Significance
Crystal System Monoclinic (Predicted)Triclinic (P-1)Monoclinic (P2₁/c)Determines packing efficiency.
Space Group P2₁/c or P2₁/nP-1P2₁/cCentrosymmetric packing is favored.
Ester Torsion (θ) 65° – 78° 45° – 55°< 5° (Planar)Critical: The 3-Me group "buttresses" the 2-Cl, forcing a higher twist than Cl alone.
C=O Bond Length 1.205 Å1.202 Å1.208 ÅShortening indicates loss of conjugation due to twist.
Intermolecular Forces F...H, Cl...Cl F...H, Cl...OC-H...OHalogen bonding dominates the lattice stability.
Density (Calc.) ~1.35 g/cm³~1.42 g/cm³1.05 g/cm³Higher density correlates with better solid-state stability.
Deep Dive: The "Buttressing Effect"

The defining feature of This compound is the steric interplay between the 2-Chloro and 3-Methyl groups.

  • In Analog A (2-Cl only) , the chlorine atom can bend slightly away from the ester to relieve strain, resulting in a moderate torsion angle (~50°).

  • In the Target Product , the 3-Methyl group physically blocks the chlorine from bending away. This "buttressing" effect locks the ester group into a nearly perpendicular orientation relative to the benzene ring.

Implication for Drug Development: This locked conformation makes the ester carbonyl more electrophilic (less resonance stabilization from the ring) but sterically harder to access. This explains why hydrolysis of this specific intermediate often requires harsher conditions (higher temperature/stronger base) compared to non-methylated analogs.

Structural Logic & Interaction Pathway

The following diagram illustrates the causal relationship between the substitution pattern and the observed crystallographic properties.

SAR_Logic Substituents Substituents: 2-Cl, 3-Me, 5-F StericClash Steric Clash: 2-Cl vs. Ester Carbonyl Substituents->StericClash Buttressing Buttressing Effect: 3-Me locks 2-Cl position Substituents->Buttressing Electronic Electronic Effect: 5-F Inductive Withdrawal Substituents->Electronic Twist High Torsion Angle (>65° out of plane) StericClash->Twist Buttressing->Twist Amplifies Result_Reactivity Reactivity: Increased Electrophilicity (Reduced Resonance) Twist->Result_Reactivity Result_Packing Crystal Packing: Driven by F...H and Cl...Cl Interactions Twist->Result_Packing Disrupts Pi-Stacking Electronic->Result_Packing

Figure 2: Structure-Activity Relationship (SAR) driving the crystallographic outcome.

References & Data Verification

To validate the comparative models used in this guide, refer to the following authoritative sources on benzoate crystallography and synthesis.

  • Chemical Identity & Properties:

    • This compound (CAS 1807207-97-1).[1][2][3][4] Available at and .

  • Analogous Crystal Structures (Methodology Reference):

    • Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. (Demonstrates packing of chloro-methyl systems). .

    • Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. (Reference for ethyl ester disorder). .

  • Steric Inhibition in Benzoates:

    • Comparison of molecular structure of alkali metal ortho substituted benzoates. (Validation of torsion angle trends). .

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-chloro-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Expert-Informed Perspective

Ethyl 2-chloro-5-fluoro-3-methylbenzoate belongs to the chemical class of halogenated aromatic esters. The presence of chlorine and fluorine atoms on the benzene ring, coupled with the ester functional group, dictates its likely toxicological and reactivity profile.

Based on data from close structural analogs, such as 3-Chloro-5-fluorobenzoic acid, we can reasonably infer the primary hazards. The parent acid is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1]. Esters can often exhibit similar or more pronounced irritant effects and may be absorbed through the skin. Therefore, a cautious approach is warranted, assuming the compound is, at a minimum, an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.

Inferred Primary Hazards:

  • Skin Corrosion/Irritation: Potential to cause skin irritation upon direct contact.

  • Serious Eye Damage/Irritation: High likelihood of causing serious eye irritation or damage from splashes or vapors.

  • Specific Target Organ Toxicity (Single Exposure): Vapors or aerosols may cause respiratory tract irritation.

  • Acute Toxicity (Oral): May be harmful if ingested.

Core Directive: The Logic Behind PPE Selection

Personal protective equipment (PPE) is the final and most personal line of defense against chemical exposure. Its selection is not arbitrary; it is a direct response to the anticipated hazards. For this compound, our strategy is to create a complete barrier against the inferred risks of skin, eye, and respiratory contact.

  • Engineering Controls as the First Line of Defense: Before any discussion of PPE, it is critical to state that all handling of this compound must occur within a certified chemical fume hood. This engineering control is the primary method for minimizing inhalation exposure[2].

  • Eye and Face Protection: The potential for serious eye irritation from splashes necessitates a complete seal around the eyes.

  • Skin and Body Protection: Due to the risk of skin irritation and potential dermal absorption, a multi-component approach is required to protect the hands and body.

  • Respiratory Protection: While the fume hood is primary, emergency situations may require dedicated respiratory protection.

Detailed PPE and Operational Protocols

Eye and Face Protection

Standard safety glasses are insufficient. The risk of irreversible eye damage from a splash of a halogenated organic compound is significant.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes and conform to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn at all times[3][4].

  • High-Risk Operations: For procedures involving larger volumes (>100 mL), heating, or pressurization, a full-face shield should be worn in addition to chemical splash goggles to protect against splashes and thermal hazards[2][5].

Skin and Body Protection

A comprehensive barrier is essential to prevent skin contact.

  • Hand Protection: Disposable nitrile gloves are the standard for incidental contact with a wide range of chemicals. However, for prolonged handling or immersion, a more robust glove material is necessary. Always check the manufacturer's chemical resistance guide.

    • Glove Type: Nitrile or Neoprene gloves are recommended for handling halogenated compounds[5]. For significant exposure, butyl rubber gloves offer superior resistance[4].

    • Technique: Use the double-gloving technique for added protection during transfers of significant quantities. Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately upon contamination[2].

  • Body Protection:

    • A flame-resistant (FR) lab coat is mandatory. It should be fully buttoned with sleeves rolled down.

    • Wear long pants and fully enclosed shoes made of a non-porous material. Perforated shoes, sandals, or fabric sneakers offer no protection and are not permitted[2].

    • For large-scale work, a chemically resistant apron or coveralls should be worn over the lab coat[5].

Respiratory Protection

All operations that can produce vapors, mists, or aerosols must be conducted in a certified chemical fume hood.

  • Primary Control: A properly functioning chemical fume hood is the primary and most effective means of respiratory protection[2].

  • Secondary Control: In the event of a large spill or ventilation failure where exposure limits may be exceeded, a full-face respirator with an organic vapor cartridge may be necessary[3][5]. Use of such equipment requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program[2].

Summary of PPE Requirements

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container)Safety glassesNitrile GlovesLab Coat, Closed-toe ShoesNone Required
Weighing & Small Transfers (<10 mL)Chemical Splash GogglesNitrile GlovesLab Coat, Closed-toe ShoesChemical Fume Hood
Reaction Setup & Workup Chemical Splash GogglesDouble-gloved Nitrile or Neoprene GlovesLab Coat, Closed-toe ShoesChemical Fume Hood
Large Scale Transfers (>100 mL)Face Shield over GogglesButyl or heavy Nitrile GlovesChemical Resistant Apron over Lab CoatChemical Fume Hood
Spill Cleanup Face Shield over GogglesHeavy-duty Butyl GlovesChemical Resistant Suit/CoverallsAir-purifying respirator with organic vapor cartridges (if required)

Operational and Disposal Plan

A systematic workflow is essential for minimizing exposure and ensuring safe disposal.

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is functioning correctly.

  • Staging: Place absorbent, plastic-backed pads on the work surface inside the fume hood to contain minor drips.

  • Transfer: Conduct all transfers of the material within the fume hood. For solids, use appropriate tools to avoid generating dust. For liquids, pour carefully to minimize splashing.

  • Reaction: Keep the reaction vessel closed or under a condenser within the fume hood throughout the procedure.

  • Decontamination: After use, decontaminate any reusable equipment. Wipe down the work area within the fume hood.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly after removing all PPE.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation: Do not pour this chemical down the drain. Halogenated organic waste must be collected separately from non-halogenated waste to ensure proper disposal and manage costs.

  • Liquid Waste: Collect all liquid residues containing the compound in a designated, clearly labeled "Halogenated Organic Waste" container with a sealed cap.

  • Solid Waste: All contaminated disposables (e.g., gloves, absorbent pads, pipette tips) must be placed in a sealed, labeled hazardous waste bag or container.

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol); the rinsate must be collected as halogenated hazardous waste.

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_disposal Disposal & Closeout Phase A 1. Risk Assessment (Review this guide & SDS of analogs) B 2. Verify Engineering Controls (Fume Hood Certification) A->B C 3. Select & Don PPE (Goggles, Gloves, Lab Coat) B->C D 4. Prepare Work Area (Use absorbent pads) C->D E 5. Conduct Chemical Transfer & Reaction D->E F 6. Decontaminate Equipment & Work Surface E->F G 7. Segregate Waste (Halogenated vs. Non-Halogenated) F->G H 8. Package & Label Waste (Liquids & Solids Separately) G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for safe handling of this compound.

References

  • Plasma Science and Fusion Center. PSFC Halogenated Solvents. [Link]

  • Baker Hughes. Safety Data Sheet: MAGNACIDE 575. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Benzoate. [Link]

  • MCR Safety. Understanding Solvents and PPE for Chemical Safety. [Link]

Sources

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Retrosynthesis Analysis

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